
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride: is a chemical compound with the molecular formula C22H19N5O · 2HCl and a molecular weight of 442.34 g/mol . It is known for its structural similarity to Granular Blue, a fluorescent neuronal tracer . This compound has applications in various fields, including diagnostic assays, hematology, and histology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride involves multiple steps, typically starting with the preparation of the amidino and indolyl intermediates. These intermediates are then coupled through etherification reactions under controlled conditions. The final product is obtained by treating the coupled intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as a fluorescent neuronal tracer, aiding in the study of neuronal pathways and brain mapping.
Industry: Utilized in the manufacturing of dyes and stains for histological and hematological studies.
Mécanisme D'action
The mechanism of action of p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride involves its interaction with specific molecular targets. As a fluorescent neuronal tracer, it binds to neuronal cells, allowing for visualization under fluorescence microscopy. The compound’s fluorescence properties enable researchers to track neuronal pathways and study brain function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Granular Blue: A fluorescent neuronal tracer with a similar structure and applications.
Other Indolyl Derivatives: Compounds with indolyl groups that exhibit similar fluorescence properties and are used in biological research.
Uniqueness
p-Amidinophenyl p-(6-amidino-2-indolyl)phenyl ether dihydrochloride stands out due to its dual amidino and indolyl functionalities, which enhance its binding affinity and fluorescence properties. This makes it particularly useful in detailed neuronal studies and diagnostic applications .
Propriétés
Formule moléculaire |
C22H21Cl2N5O |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C22H19N5O.2ClH/c23-21(24)14-5-9-18(10-6-14)28-17-7-3-13(4-8-17)19-11-15-1-2-16(22(25)26)12-20(15)27-19;;/h1-12,27H,(H3,23,24)(H3,25,26);2*1H |
Clé InChI |
AXPHELGHLVUYGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
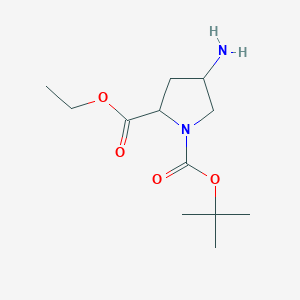

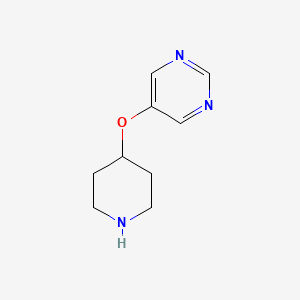
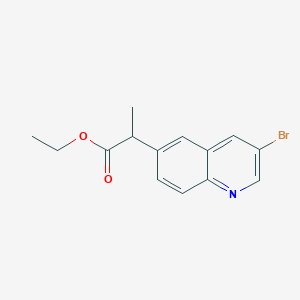

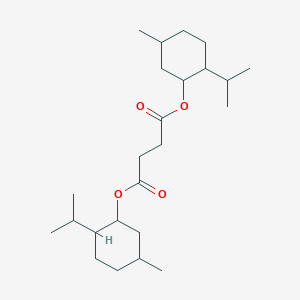



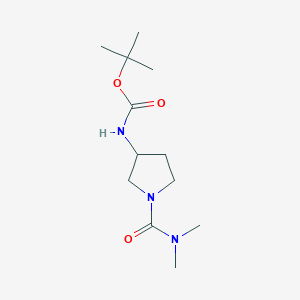
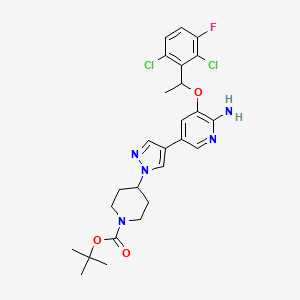
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)
